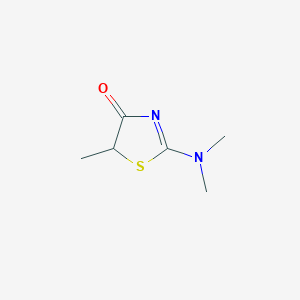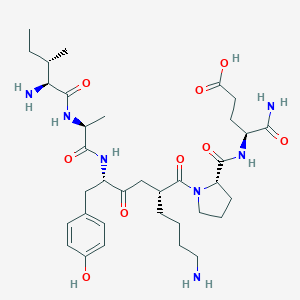![molecular formula C9H12N2O3 B159418 Ethyl [(3-amino-2-pyridinyl)oxy]acetate CAS No. 136742-82-0](/img/structure/B159418.png)
Ethyl [(3-amino-2-pyridinyl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(3-amino-2-pyridinyl)oxy]acetate is a chemical compound that is widely used in scientific research. It is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Ethyl [(3-amino-2-pyridinyl)oxy]acetate is not fully understood. However, it is believed to work by binding to the active site of the enzyme and inhibiting its activity. This results in an increase in the concentration of neurotransmitters in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
Ethyl [(3-amino-2-pyridinyl)oxy]acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of neurotransmitters in the brain, which can improve cognitive function and memory. It has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl [(3-amino-2-pyridinyl)oxy]acetate in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various biochemical and physiological processes. However, one of the limitations of using Ethyl [(3-amino-2-pyridinyl)oxy]acetate is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are many potential future directions for research on Ethyl [(3-amino-2-pyridinyl)oxy]acetate. One area of interest is its potential use as a treatment for Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This neurotransmitter is important for memory and cognitive function, and its breakdown is a hallmark of Alzheimer's disease.
Another potential future direction is the development of new synthesis methods for Ethyl [(3-amino-2-pyridinyl)oxy]acetate. This could lead to more efficient and cost-effective production of this compound, making it more widely available for scientific research.
Conclusion:
Ethyl [(3-amino-2-pyridinyl)oxy]acetate is a valuable tool for scientific research. It has a variety of biochemical and physiological effects, and its ability to inhibit the activity of certain enzymes makes it a valuable tool for studying various processes in the body. While its mechanism of action is not fully understood, there are many potential future directions for research on this compound, including its use as a treatment for Alzheimer's disease and the development of new synthesis methods.
Wissenschaftliche Forschungsanwendungen
Ethyl [(3-amino-2-pyridinyl)oxy]acetate has been used extensively in scientific research as a tool to study various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Eigenschaften
CAS-Nummer |
136742-82-0 |
|---|---|
Produktname |
Ethyl [(3-amino-2-pyridinyl)oxy]acetate |
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
ethyl 2-(3-aminopyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-8(12)6-14-9-7(10)4-3-5-11-9/h3-5H,2,6,10H2,1H3 |
InChI-Schlüssel |
MRQHNVHEZCTIJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=CC=N1)N |
Kanonische SMILES |
CCOC(=O)COC1=C(C=CC=N1)N |
Synonyme |
Acetic acid, [(3-amino-2-pyridinyl)oxy]-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)







